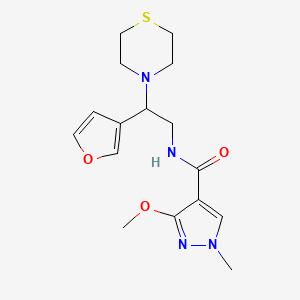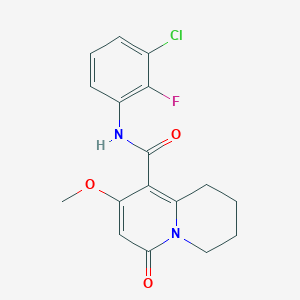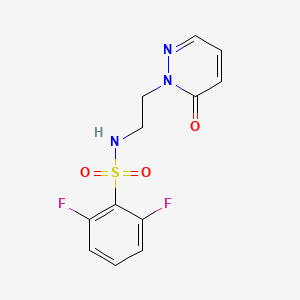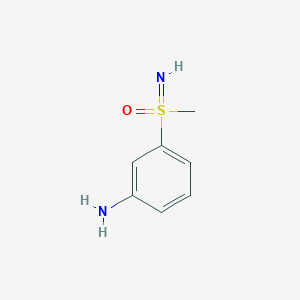
3-(S-methylsulfonimidoyl)aniline
Übersicht
Beschreibung
Anilines are organic compounds characterized by a nitrogen atom attached to a phenyl group . They are widely used in the production of pharmaceuticals, dyes, and polymers .
Synthesis Analysis
Anilines can be synthesized through various methods. One common method is the reduction of nitro compounds . Another approach involves the functionalization of aniline, which can increase its solubility while retaining many of its important properties .Molecular Structure Analysis
The molecular structure of anilines consists of a phenyl group (C6H5) attached to an amino group (NH2) . The exact structure can vary depending on the specific aniline derivative.Chemical Reactions Analysis
Anilines can undergo various chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions . The reactivity of anilines can be influenced by the presence of substituents on the phenyl ring .Physical And Chemical Properties Analysis
Anilines have certain physical and chemical properties. They are usually liquids at room temperature with a characteristic odor . They can form hydrogen bonds, which can affect their solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Synthesis of Sulfonated Compounds : 3-(S-methylsulfonimidoyl)aniline can be utilized in the synthesis of various sulfonated compounds. For instance, in the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones, anilines like 3-(S-methylsulfonimidoyl)aniline are used as the aryl source. This process involves the insertion of sulfur dioxide and leads to sulfonated oxindoles in good yields under mild conditions (Liu, Zheng, & Wu, 2017).
Nitration of Aromatic Compounds : Ionic liquids like 3-methyl-1-sulfonic acid imidazolium nitrate have been designed for the efficient nitration of aromatic compounds, including derivatives of aniline. This demonstrates the role of aniline derivatives in the nitration process, contributing to the synthesis of nitroarenes (Zolfigol et al., 2012).
Environmental and Biotechnological Applications
Degradation of Aniline Compounds : The degradation of aniline, a structurally similar compound to 3-(S-methylsulfonimidoyl)aniline, has been studied using bacterial strains like Delftia sp. AN3. Such studies highlight the potential biotechnological applications in treating aniline-contaminated environments (Liu et al., 2002).
Corrosion Inhibition : Compounds like 3-(12-sodiumsulfonate dodecyloxy) aniline have been investigated for their corrosion inhibition properties on metals like aluminum. This points to the potential application of similar aniline derivatives in protecting metals from corrosion (EL-Deeb et al., 2015).
Advanced Materials and Polymer Science
Polymer Synthesis : Aniline derivatives are integral in the synthesis of polymers. For instance, chemical oxidative copolymerization of aniline with o-alkoxysulfonated anilines produces water-soluble and self-doped polyaniline derivatives, indicating the versatility of aniline derivatives in polymer science (Prévost, Petit, & Pla, 1999).
Electrochemical Applications : Research on the electrochemical synthesis of self-doped polyaniline in solutions containing aniline derivatives demonstrates their potential in developing advanced electrochemical materials (Şahin, Pekmez, & Yildiz, 2002).
Nanostructured Material Development : Aniline derivatives are also used in creating nanostructured materials, such as in the synthesis of polyaniline in ionic liquids, which have enhanced solubility and electrochemical properties (Li et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(methylsulfonimidoyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMXUTJIOWFKKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(S-methylsulfonimidoyl)aniline | |
Synthesis routes and methods
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2613424.png)
![2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-fluorobenzamide](/img/structure/B2613427.png)
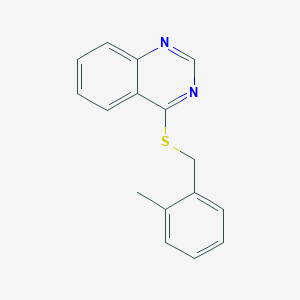

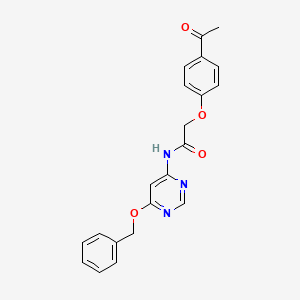
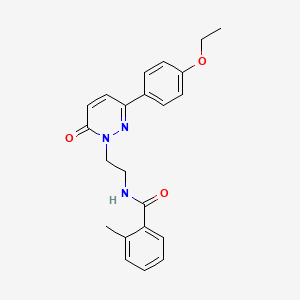
![3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2613436.png)
![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2613439.png)
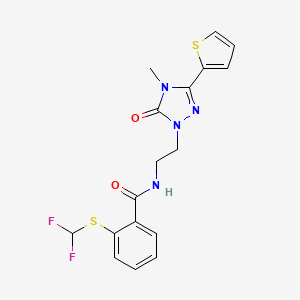
![1-(1-Methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepin-5-yl)prop-2-en-1-one](/img/structure/B2613441.png)
![Benzyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2613442.png)
